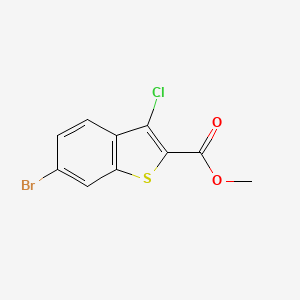

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate

Description

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a halogenated benzothiophene derivative characterized by a bromine atom at position 6, a chlorine atom at position 3, and a methyl ester group at position 2. This compound belongs to a class of heterocyclic aromatic systems widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₀H₇BrClO₂S, with a molecular weight of 306.5 g/mol (calculated). The bromine and chlorine substituents contribute to its electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl ester group modulates lipophilicity and solubility.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUQXEWEHZPEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene derivative. One common method includes the following steps:

Bromination: A benzothiophene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

Esterification: The resulting 6-bromo-3-chloro-1-benzothiophene is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

Reduction: Reduction reactions can be used to remove the halogen atoms or to reduce the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Substituted benzothiophenes with various functional groups.

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Dehalogenated benzothiophenes and alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate serves as an essential intermediate in the synthesis of various pharmaceuticals. It is notably involved in developing anti-inflammatory and anti-cancer drugs , enhancing therapeutic efficacy through its unique chemical properties .

Case Study: Kinase Inhibitors

- Research indicates that this compound can be modified to produce kinase inhibitors, which target specific enzymes involved in cancer progression. For instance, derivatives of this compound have been shown to inhibit MK2, a kinase associated with inflammatory responses .

Facilitating Complex Molecular Structures

- Researchers employ this compound in various organic synthesis processes, enabling the formation of complex molecular structures essential for diverse chemical reactions. Its reactivity allows for substitution reactions with nucleophiles such as amines and thiols, facilitating the creation of new derivatives.

Example Reaction Types

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Biological Research

Understanding Biological Pathways

- This compound plays a role in biological studies aimed at understanding disease mechanisms. Its derivatives are explored for their potential to modulate biological pathways, which could lead to new treatment strategies for various diseases .

Environmental Applications

Potential for Ecological Remediation

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of halogen atoms can enhance its binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate with three analogs derived from the provided evidence:

<sup>†</sup>XLogP3 values are estimated based on substituent contributions where direct data is unavailable.

Key Observations:

Substituent Effects: The bromine and chlorine in the target compound increase molecular weight and hydrophobicity compared to the methyl-substituted analog in . The methyl ester group in the target compound (vs. ethyl esters in ) marginally reduces lipophilicity (lower XLogP3) and increases metabolic stability due to shorter alkyl chains .

Hydrogen Bonding and Solubility: The target compound has two hydrogen bond acceptors (ester oxygens), fewer than the benzofuran analog in (four acceptors), suggesting lower aqueous solubility. The phenylpropenoxy group in introduces additional rotatable bonds (7 vs.

Reactivity: The chloroacetyloxy and acetylamino groups in enable diverse reactivity (e.g., nucleophilic acyl substitutions), unlike the simpler halogen/ester motifs in the target compound.

Crystallographic and Structural Insights

Crystallographic studies of such compounds often employ tools like SHELX for structure refinement and ORTEP-3 for graphical representation . For example:

- The ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate analog likely adopts a planar benzothiophene core, with halogen and ester groups influencing crystal packing via van der Waals interactions.

- The target compound’s bromine and chlorine substituents may promote halogen bonding, a phenomenon critical in crystal engineering .

Biological Activity

Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiophene core with bromine and chlorine substituents, which enhance its reactivity and potential interactions with biological targets. The molecular formula is C₁₃H₉BrClO₂S, with a molecular weight of approximately 305.5754 g/mol. Its melting point ranges from 117-119 °C, with a boiling point around 358.9 °C at 760 mmHg.

Target of Action

this compound interacts with various biological targets, leading to alterations in cellular processes. This interaction is pivotal for its biological effects, including:

- Antitumor Activity : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

- Antibacterial Activity : It demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

- Antioxidative Properties : Its ability to scavenge free radicals contributes to its potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzothiophene derivatives, including this compound, possess notable antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) for related compounds ranging from 16 µg/mL against Staphylococcus aureus to higher values for other pathogens .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiophene derivative A | 16 | Staphylococcus aureus |

| Benzothiophene derivative B | 64 | E. faecalis |

Anticancer Activity

The compound has been evaluated for its anticancer properties through in vitro testing against various cancer cell lines. For instance, it has demonstrated significant cytotoxicity in studies involving breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of halogenated benzothiophenes found that compounds similar to this compound exhibited low MIC values against Bacillus cereus and Candida albicans. The study emphasized the importance of halogen positioning in enhancing antibacterial activity .

- Cancer Cell Line Testing : In vitro assays revealed that the compound induced apoptosis in human breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics, indicating a promising avenue for further development as an anticancer agent .

Q & A

Basic: What are the critical synthetic steps and optimization strategies for Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate?

Answer:

The synthesis involves multi-step functionalization of the benzothiophene core. Key steps include:

Bromination/Chlorination: Electrophilic aromatic substitution (EAS) at specific positions, guided by directing effects of existing substituents. For example, bromine at position 6 may require a meta-directing group (e.g., ester) to ensure regioselectivity .

Esterification: Methyl ester formation via acid-catalyzed reaction with methanol, often using thionyl chloride (SOCl₂) as an activating agent .

Purification: Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (methanol/water) are critical to isolate high-purity product.

Optimization:

- Reaction Monitoring: Thin-layer chromatography (TLC) and <sup>1</sup>H NMR track intermediates .

- Yield Enhancement: Adjusting stoichiometry (e.g., 1.2 eq. brominating agents) and temperature (0°C to room temperature) minimizes side reactions .

Advanced: How can crystallographic data resolve contradictions in structural assignments of halogenated benzothiophenes?

Answer:

X-ray crystallography is definitive for resolving ambiguities in substitution patterns (e.g., bromine vs. chlorine positions). Key steps:

Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: SHELXL (for small molecules) refines positional parameters, anisotropic displacement, and hydrogen bonding networks .

Validation: Compare experimental bond lengths/angles with DFT-optimized models (e.g., Gaussian09) to confirm halogen placement .

Case Study: Discrepancies in NOE (nuclear Overhauser effect) data for similar compounds were resolved via SC-XRD, revealing unexpected hydrogen bonding between the ester carbonyl and adjacent chlorine .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and deshielding effects from electron-withdrawing groups (Br, Cl) .

- IR Spectroscopy: Confirm ester C=O (~1720 cm⁻¹) and C-S (~670 cm⁻¹) stretches .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]<sup>+</sup> (expected m/z: 334.9 for C₁₀H₆BrClO₂S) .

Purity Check: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) ensures ≥95% purity .

Advanced: How do electronic effects of bromine and chlorine influence regioselectivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing nature of Br (σpara = 0.23) and Cl (σpara = 0.27) directs nucleophilic attack to specific positions:

Ortho/para Activation: Bromine at position 6 deactivates the ring but enhances reactivity at position 3 (chlorine) via inductive effects.

Competitive Pathways:

- Aromatic Substitution: Chlorine at position 3 is susceptible to SNAr with strong nucleophiles (e.g., amines in DMF, 80°C) .

- Ester Hydrolysis: Under basic conditions (NaOH/EtOH), the methyl ester converts to carboxylic acid, altering solubility .

Example: Reaction with piperidine in THF selectively replaces chlorine at position 3, confirmed by <sup>19</sup>F NMR (if fluorinated analogs exist) .

Basic: What biological screening approaches are suitable for evaluating this compound’s bioactivity?

Answer:

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

Methodology:

- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) and nonlinear regression (GraphPad Prism) .

Advanced: How can computational chemistry predict interaction modes with biological targets?

Answer:

- Docking Studies (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2, PDB: 3LN1). The benzothiophene core’s planarity favors π-π stacking with hydrophobic pockets .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR Models: Correlate substituent electronegativity (Cl, Br) with bioactivity using Hammett constants .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the benzothiophene core .

- Moisture Control: Use desiccants (silica gel) to avoid ester hydrolysis .

- Decomposition Signs: Yellowing (from colorless crystals) indicates degradation; confirm via TLC .

Advanced: How do solvent effects and hydrogen bonding dictate crystallization outcomes?

Answer:

- Solvent Polarity: Ethanol/water mixtures promote crystal nucleation via reduced solubility at lower temperatures .

- H-Bond Networks: Graph-set analysis (Etter’s rules) identifies motifs like R₂²(8) between carboxylate O and chloro/bromo substituents, stabilizing the lattice .

- Polymorphism Screening: Test 6 solvents (e.g., DMSO, acetone) to isolate preferred polymorphs with optimal melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.